6-hydroxybenzofuran-3(2H)-one
Overview
Description
6-Hydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O2 . It has been identified as a potential anti-inflammatory agent .
Synthesis Analysis
The synthesis of 6-hydroxybenzofuran-3(2H)-one involves various methods. One such method involves the use of palladium on activated charcoal and hydrogen in methanol at room temperature . The starting ester is dissolved in methanol, and a catalytic amount of palladium carbon is added. The mixture is then stirred at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of 6-hydroxybenzofuran-3(2H)-one consists of 8 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The InChIKey for this compound is UVJMVWURCUYFFK-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Hydroxybenzofuran-3(2H)-one has been found to exhibit inhibitory activity of LPS-stimulated ROS production in RAW 264.7 macrophage . This suggests that it may have potential as an anti-inflammatory agent.Physical And Chemical Properties Analysis
6-Hydroxybenzofuran-3(2H)-one has a molecular weight of 134.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 33.4 Ų .Scientific Research Applications
Synthesis and Characterization
Divergent Synthesis of Natural Benzofurans : 2-Bromo-6-hydroxybenzofurans, closely related to 6-hydroxybenzofuran-3(2H)-one, are used in the synthesis of various natural products and analogues. This involves a one-pot strategy for efficient synthesis using a protecting group-free approach (Sivaraman et al., 2019).
Structural Studies : The structural motif of isobenzofuran-1(3H)-ones, which includes 6-hydroxybenzofuran-3(2H)-one, is a key component in various natural and synthetic compounds with biological activities. This involves characterization using techniques like single-crystal X-ray analysis (Franca et al., 2016).
Optimized Synthesis Process : An optimized process for preparing 6-hydroxybenzofuran has been developed, focusing on safety, cost-effectiveness, and environmental considerations (Song et al., 2016).
Biological and Chemical Properties
Potential Anti-Estrogen Breast Cancer Agents : 3-Acyl-5-hydroxybenzofuran derivatives, a group closely related to 6-hydroxybenzofuran-3(2H)-one, have been identified as potential drugs for breast cancer. These compounds have shown different antiproliferative activities against human breast cancer cells (Li et al., 2013).
Antioxidant Activity : The biological and antioxidant activity of hydroxyderivatives of 2-benzylidenebenzofuran-3(2H)-ones, including 6-hydroxybenzofuran-3(2H)-one derivatives, was studied. These compounds showed high inhibitory activity against certain bacterial strains and moderate antioxidant activity (Shubin et al., 2020).
Chemical Analysis and Applications
- Structural Analysis : Detailed analysis of 6-hydroxybenzofuran-3(2H)-one and its derivatives, such as in the study of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) of isobenzofuran-1(3H)-one derivatives, provides insights into keto-enol tautomerism and other chemical properties (Pires et al., 2016).
properties
IUPAC Name |
6-hydroxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDMODVZBPFQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284479 | |
Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxybenzofuran-3(2H)-one | |
CAS RN |
6272-26-0 | |
Record name | 6-Hydroxy-2H-benzofuran-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6272-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 37407 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6272-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-3-coumaranone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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